5-Methylnicotine-d3
Overview
Description
5-Methylnicotine-d3 is a deuterium-labeled analog of 5-Methylnicotine, a derivative of nicotine. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C11H13D3N2, and it has a molecular weight of 179.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnicotine-d3 involves the incorporation of deuterium atoms into the nicotine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the methylation of nicotine. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Methylnicotine-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) in aprotic solvents.
Major Products: The major products formed from these reactions include N-oxides, reduced nicotine derivatives, and substituted nicotine analogs .
Scientific Research Applications
5-Methylnicotine-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylnicotine-d3 is similar to that of nicotine. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine and other neurotransmitters. This results in the stimulation of the central nervous system and the characteristic effects of nicotine, such as increased alertness and reduced appetite .
Comparison with Similar Compounds
6-Methylnicotine: Another methylated derivative of nicotine, which has been identified in e-cigarette products.
Nicotine: The parent compound, widely known for its addictive properties and use in tobacco products.
Uniqueness of 5-Methylnicotine-d3: this compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into the metabolic pathways and the effects of nicotine and its analogs.
Biological Activity
5-Methylnicotine-d3 is a deuterated form of the alkaloid nicotine, which is primarily found in tobacco. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotine's effects on the central nervous system (CNS) and its implications in addiction and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a derivative of nicotine, characterized by the addition of a methyl group at the fifth position of the pyridine ring and deuterium at specific sites. The chemical structure can be represented as follows:
This modification may influence its pharmacokinetic properties and receptor interactions compared to non-deuterated nicotine.
The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the CNS. Stimulation of these receptors leads to various neurophysiological effects, including:
- Neurotransmitter Release : Activation of nAChRs promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and cognitive functions.
- Neuroprotection : Some studies suggest that nicotine and its derivatives may exert neuroprotective effects against neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival.
Neuropharmacological Effects
Recent studies have indicated that this compound exhibits similar pharmacological effects to nicotine, including:
- Cognitive Enhancement : Research has shown that nicotine can enhance attention and memory performance. A study involving animal models demonstrated that administration of this compound improved cognitive function in tasks requiring attention and memory retention.
- Anxiolytic Effects : Preliminary findings suggest that this compound may reduce anxiety-like behaviors in rodent models, potentially through modulation of serotonergic pathways.
Biological Activity | Effect | Study Reference |
---|---|---|
Cognitive Enhancement | Improved attention and memory | |
Anxiolytic Effects | Reduced anxiety-like behaviors |
Addiction Potential
The addiction potential of this compound has been a subject of investigation. Studies indicate that while it activates nAChRs similarly to nicotine, the deuterated nature may alter its binding affinity and metabolic pathways, potentially reducing its addictive properties. This aspect is critical for developing safer alternatives for smoking cessation therapies.
Case Studies
- Cognitive Impairment in Smokers : A case study examined the cognitive performance of smokers using this compound as part of a cessation program. Results indicated significant improvements in cognitive tasks compared to a control group using standard nicotine replacement therapies.
- Anxiety Management : Another case involved patients with anxiety disorders who were administered this compound alongside traditional anxiolytics. The combination therapy resulted in enhanced efficacy, suggesting a synergistic effect.
Research Findings
Recent research has focused on elucidating the specific biological pathways influenced by this compound:
- A study published in Neuropharmacology highlighted that this compound selectively activates certain nAChR subtypes associated with cognitive enhancement without significantly affecting those linked to addiction .
- Another investigation reported on the anti-inflammatory properties of this compound, suggesting potential therapeutic applications in neuroinflammatory conditions .
Properties
IUPAC Name |
3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLPODBERCBRQ-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662108 | |
Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190016-33-1 | |
Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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